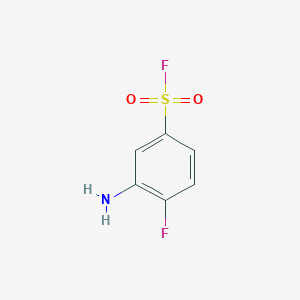

3-氨基-4-氟苯-1-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A one-pot synthesis method has been developed for the transformation of sulfonates or sulfonic acids to sulfonyl fluorides . This process is efficient and uses readily available and easy-to-operate reagents .Chemical Reactions Analysis

Sulfonyl fluorides are valuable motifs in organic synthesis, chemical biology, medicine, and materials science . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .科学研究应用

聚合物合成

3-氨基-4-氟苯-1-磺酰氟在芳基磺酸聚合物的合成中发挥着至关重要的作用。它有助于与各种单体(如丙烯酸或甲基丙烯酸氯化物或异氰酸乙烯酯)反应,生成磺酸基聚合物和共聚物,从而产生取代的丙烯酰胺或乙烯基脲。这些化合物可以进一步聚合或与其他乙烯基单体共聚。另一种方法涉及氨基苯磺酰氟与含反应性基团的聚合物(如聚丙烯酸酐和马来酸酐共聚物)反应。这将产生易于在弱碱性介质中水解的氟磺酰取代的聚合物和共聚物 (Hart & Timmerman, 1960).

结核分枝杆菌抑制剂

磺酰氟(如 3-氨基-4-氟苯-1-磺酰氟)已被研究为结核分枝杆菌的 β-碳酸酐酶抑制剂。由氰尿酸氟等化合物合成的含氟 1,3,5-三嗪基磺酰胺衍生物已显示出对这些酶的有效抑制作用。这很重要,因为其中一些酶对细菌的生命周期至关重要,这表明 β-CA 抑制剂可能导致作用机制不同于现有药物的新型抗分枝杆菌剂 (Ceruso et al., 2014).

脂肪族磺酰氟的合成

最近的研究集中在脂肪族磺酰氟的合成上,突出了磺酰氟作为化学生物学和分子药理学中反应性探针的兴趣日益浓厚。已经开发出一种通过可见光介导的脱羧氟磺酰乙基化合成这些化合物的新方法。该方法适用于各种烷基羧酸,可用于修饰氨基酸、肽和药物等天然产物。它能够创建各种磺酰氟化合物库 (Xu et al., 2019).

作用机制

未来方向

The future directions of research on sulfonyl fluorides include the development of new methods for the synthesis of various sulfonyl fluoride compounds, especially those with highly-valued functionalities . There is also potential for greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

属性

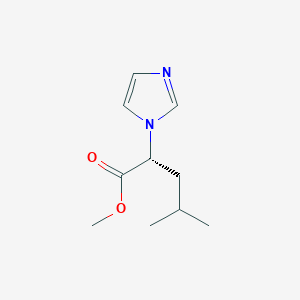

IUPAC Name |

3-amino-4-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMOFHUXNGSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B2465217.png)

![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2465223.png)

![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)

![2-({[6-(ethoxycarbonyl)-4H-1,3-benzodioxin-8-yl]methyl}thio)pyridinium-1-olate](/img/structure/B2465229.png)

![4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2465231.png)

![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)